molecular formula C21H15N3O2 B1169464 sodium potassium ATPase inhibitor 1 CAS No. 124541-50-0

sodium potassium ATPase inhibitor 1

Cat. No.: B1169464
CAS No.: 124541-50-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium Potassium ATPase (Na⁺/K⁺-ATPase) Inhibitor 1 refers to a class of compounds that target the α1 subunit of the Na⁺/K⁺-ATPase, a critical enzyme responsible for maintaining cellular electrochemical gradients by actively transporting three Na⁺ ions out and two K⁺ ions into the cell per ATP hydrolyzed . This enzyme is essential for cellular homeostasis, nerve transmission, muscle contraction, and platelet activation . Inhibitors of Na⁺/K⁺-ATPase, such as cardiac glycosides (e.g., ouabain, digoxin, and bufalin), bind to the extracellular domain of the α1 subunit, disrupting ion transport and triggering intracellular signaling cascades, including calcium modulation and kinase activation .

Recent studies highlight its role in platelet GPCR signaling. For example, genetic deletion of the α1 subunit in mice reduces ADP-induced platelet aggregation and enhances the efficacy of anti-thrombotic drugs like clopidogrel . Inhibitor 1 and related compounds are also implicated in heart failure (HF) therapy, though their use is controversial due to thrombotic risks .

Properties

CAS No.

124541-50-0

Molecular Formula

C21H15N3O2

Synonyms

sodium potassium ATPase inhibitor 1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between Na⁺/K⁺-ATPase Inhibitor 1 and other well-characterized inhibitors:

Compound Structure Binding Affinity (IC₅₀) Selectivity Therapeutic Use Side Effects Key References
Inhibitor 1 Imidazole-2-amine derivatives Not reported α1 subunit-specific Anti-thrombotic research Minimal cytotoxicity in vitro
Ouabain Cardiac glycoside ~10 nM Binds α1, α2, α3 isoforms HF, arrhythmias Increased platelet aggregation
Digoxin Cardiac glycoside ~15 nM Prefers α1 subunit HF, atrial fibrillation Thrombosis, platelet activation
Bufalin Cardiotonic steroid ~5 nM α1 subunit-specific Cancer research, HF Pro-apoptotic effects
Marinobufagenin Cardiotonic steroid ~20 nM α1 subunit-specific Hypertension, HF Enhances cardiac contractility

Key Findings:

Structural Specificity :

  • Inhibitor 1 (imidazole-2-amine derivatives) and bufalin exhibit higher α1 subunit specificity compared to ouabain, which binds multiple isoforms .
  • Cardiac glycosides (ouabain, digoxin) share a steroid core but differ in side-chain modifications, affecting binding kinetics and off-target effects .

Functional Outcomes: Anti-thrombotic effects: Inhibitor 1 and low-dose ouabain reduce thrombosis in mice by attenuating GPCR signaling (e.g., P2Y12, PAR4) . In contrast, digoxin increases thrombotic risk in HF patients . Calcium modulation: Bufalin and marinobufagenin enhance intracellular Ca²⁺, promoting apoptosis in cancer cells but causing arrhythmias at high doses .

Contradictory Evidence: Ouabain inhibits platelet aggregation in vivo (100 µg/kg in mice) but enhances it in vitro by increasing cytosolic Ca²⁺ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.